molecular formula C15H20O8 B12081083 [3,4,5-Trihydroxy-6-[2-(hydroxymethyl)phenoxy]oxan-2-yl]methyl acetate

[3,4,5-Trihydroxy-6-[2-(hydroxymethyl)phenoxy]oxan-2-yl]methyl acetate

Cat. No.: B12081083
M. Wt: 328.31 g/mol
InChI Key: IERQJNGBILWLCY-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Fragilin typically involves the glycosylation of phenolic compounds. One common method includes the use of glycosyl donors such as acetobromoglucose in the presence of a Lewis acid catalyst like silver carbonate. The reaction is carried out in an anhydrous solvent such as dichloromethane at low temperatures to ensure high yield and selectivity .

Industrial Production Methods

Industrial production of Fragilin may involve the extraction from natural sources followed by purification using chromatographic techniques. Alternatively, large-scale synthesis can be achieved through optimized glycosylation reactions using automated reactors and continuous flow systems to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

Fragilin undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Fragilin has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Fragilin involves its interaction with various molecular targets and pathways. It is known to exert its effects through:

Comparison with Similar Compounds

Similar Compounds

Uniqueness of Fragilin

Fragilin is unique due to its specific glycosylation pattern and the presence of multiple hydroxyl groups, which contribute to its distinct chemical reactivity and biological activity. Its unique structure allows for specific interactions with molecular targets, making it a valuable compound for various research applications .

Properties

Molecular Formula

C15H20O8

Molecular Weight

328.31 g/mol

IUPAC Name

[3,4,5-trihydroxy-6-[2-(hydroxymethyl)phenoxy]oxan-2-yl]methyl acetate

InChI

InChI=1S/C15H20O8/c1-8(17)21-7-11-12(18)13(19)14(20)15(23-11)22-10-5-3-2-4-9(10)6-16/h2-5,11-16,18-20H,6-7H2,1H3

InChI Key

IERQJNGBILWLCY-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OCC1C(C(C(C(O1)OC2=CC=CC=C2CO)O)O)O

Origin of Product

United States

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